Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)

Description

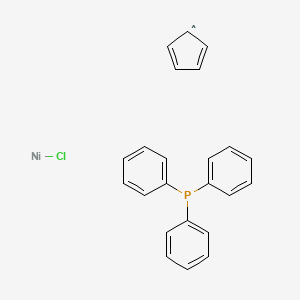

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) (CAS 31904-79-7) is a nickel(II) organometallic complex featuring a cyclopentadienyl (Cp) ligand, a triphenylphosphine (PPh₃) ligand, and a chloride ion. Its molecular formula is C₁₈H₁₅P·C₅H₁₀·ClNi, with a molecular weight of 426.56 g/mol . The compound is typically a solid with a purity of 97% and is utilized in catalysis and materials science . Its structure combines the π-donor Cp ligand, which stabilizes the nickel center, and the σ-donor PPh₃ ligand, which modulates reactivity.

Properties

CAS No. |

31904-79-7 |

|---|---|

Molecular Formula |

C23H25ClNiP |

Molecular Weight |

426.6 g/mol |

IUPAC Name |

chloronickel;cyclopentane;triphenylphosphane |

InChI |

InChI=1S/C18H15P.C5H10.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h1-15H;1-5H2;1H;/q;;;+1/p-1 |

InChI Key |

HKKDAGYBGBRGJY-UHFFFAOYSA-M |

SMILES |

C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |

Canonical SMILES |

C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be synthesized through the reaction of nickel(II) chloride with cyclopentadienyl sodium and triphenylphosphine. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The reaction can be represented as follows:

NiCl2+C5H5Na+PPh3→Ni(C5H5)(PPh3)Cl+NaCl

Industrial Production Methods

While specific industrial production methods for Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.

Reduction: It can be reduced to form nickel(0) complexes.

Substitution: The chloride ligand can be substituted with other ligands such as carbon monoxide or phosphines.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Ligand exchange reactions often use reagents like carbon monoxide or other phosphine ligands under controlled conditions.

Major Products

Oxidation: Nickel(III) or nickel(IV) complexes.

Reduction: Nickel(0) complexes.

Substitution: Complexes with different ligands replacing the chloride ligand

Scientific Research Applications

Chemical Properties and Structure

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) has the molecular formula . It features a nickel center coordinated to a cyclopentadienyl ligand, a triphenylphosphine ligand, and a chloride ion. This arrangement allows for diverse reactivity, making it a valuable precursor in various chemical syntheses.

Catalysis

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is widely used as a catalyst in several organic transformations:

- Cross-Coupling Reactions : The compound facilitates the formation of carbon-carbon bonds through cross-coupling techniques, such as the Suzuki and Heck reactions. These reactions are crucial in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

- Polymerization Processes : It acts as a catalyst in polymerization reactions, enabling the production of various polymers with specific properties. This application is particularly relevant in developing advanced materials for industrial use .

Organometallic Chemistry

This compound serves as a precursor for synthesizing other organometallic complexes:

- Nickel Alkynyl and Allenylidene Complexes : Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is instrumental in synthesizing nickel alkynyl and allenylidene complexes, which are important in various chemical reactions and applications .

- Nonlinear Optical Applications : The compound is involved in creating organometallic complexes that exhibit nonlinear optical properties, making it useful in developing advanced optical materials .

Material Science

The applications extend into material science, where the compound's unique properties are leveraged:

- Development of Electronic Materials : Due to its electronic properties, it can be used to develop materials for electronic applications, including semiconductors and conductive polymers .

- Optical Materials : The compound's ability to participate in nonlinear optical processes makes it suitable for creating materials used in lasers and other photonic devices .

Case Studies

- Catalytic Activity in Cross-Coupling Reactions : A study highlighted the effectiveness of Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) as a catalyst for Suzuki coupling reactions, demonstrating high yields and selectivity under mild conditions .

- Synthesis of Nonlinear Optical Materials : Research has shown that this compound can be utilized to synthesize nickel-based complexes that exhibit significant nonlinear optical responses, contributing to advancements in photonic technologies .

Mechanism of Action

The mechanism of action of Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cyclopentadienyl and triphenylphosphine ligands stabilize the nickel center, allowing it to participate in catalytic cycles. The chloride ligand can be displaced by other ligands, enabling the compound to act as a versatile catalyst in different reactions .

Comparison with Similar Compounds

Chloro(2-methylphenyl)bis(triphenylphosphine)nickel(II)

Chloro(1-naphthyl)bis(triphenylphosphine)nickel(II)

- Molecular Formula: Not explicitly provided (estimated C₄₆H₃₆ClNiP₂)

- Melting Point : 187–191°C

- Applications: Carbon–nitrogen (C–N) coupling reactions.

Bis(triphenylphosphine)nickel(II) Dichloride

- Molecular Formula : NiCl₂(PPh₃)₂

- CAS : 14264-16-5

- Applications : Precursor for synthesizing nickel(0) complexes (e.g., Ni(PPh₃)₄). Used in hydrogenation and polymerization catalysis. The absence of a Cp ligand reduces stability but increases versatility .

Oxidation State Variants

Tetrakis(triphenylphosphine)nickel(0)

- Molecular Formula : Ni(PPh₃)₄

- CAS : 15133-82-1

- Molecular Weight : 1107.84 g/mol

- Applications : Zero-valent nickel catalyst for C–C bond formation (e.g., Kumada coupling). The lack of a chloride or Cp ligand increases electron richness, enabling oxidative addition steps .

Metal-Substituted Analogues

Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II)

- Molecular Formula : C₄₁H₃₅ClP₂Ru

- CAS : 32993-05-8

- Applications : Ruthenium-based analog used in hydrogen transfer reactions. The higher electronegativity of Ru alters redox properties compared to nickel .

Comparative Data Table

Research Findings and Stability Considerations

- Ligand Effects: The Cp ligand in Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) enhances thermal stability compared to non-cyclopentadienyl analogs like Bis(triphenylphosphine)nickel(II) Dichloride .

- Solvent Stability : Nickel chloro complexes exhibit varying stability in aprotic solvents. For example, dichlorobis(triphenylphosphine)nickel(II) forms tetrahedral geometries in DMF, influencing catalytic activity .

- Hazards: Nickel phosphine complexes are generally hazardous, with risks of carcinogenicity and skin sensitization. Proper handling at 2–8°C is recommended for Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) .

Biological Activity

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is a nickel complex that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Structure and Properties

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II), often abbreviated as Ni(Cp)(PPh₃)Cl, consists of a nickel center coordinated to a cyclopentadienyl anion (Cp), triphenylphosphine (PPh₃), and a chloride ion. The structural formula can be represented as:

The compound exhibits a square planar geometry, typical for nickel(II) complexes, which is crucial for its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that nickel complexes, including Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II), exhibit significant antimicrobial properties. One study highlighted that nickel(II) complexes showed enhanced antimicrobial effects against Escherichia coli and Klebsiella pneumoniae, outperforming traditional antibiotics like gentamicin .

Table 1: Antimicrobial Activity of Nickel(II) Complexes

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) | E. coli | 25 µg/mL |

| Nickel(II) complex with H₂L ligand | K. pneumoniae | 20 µg/mL |

| Gentamicin | E. coli | 30 µg/mL |

Anticancer Activity

The anticancer potential of Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) has also been investigated. Research indicates that nickel complexes can induce cytotoxic effects on various cancer cell lines, including HepG2 (human liver cancer cells). The IC₅₀ value for the nickel complex was found to be 41.2 µM, indicating significant cytotoxicity compared to other metal complexes .

Table 2: Cytotoxicity of Nickel(II) Complexes Against HepG2 Cells

| Complex | IC₅₀ (µM) |

|---|---|

| Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) | 41.2 |

| Vinblastine | 4.58 |

| Hg(II) complex | 48.5 |

| Ag(I) complex | 293.95 |

| Cu(II) complex | 182.61 |

The mechanisms through which Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) exerts its biological effects are not fully elucidated but are believed to involve:

- Interaction with Cellular Targets : The complex may interact with various cellular components, including DNA and proteins, disrupting cellular processes.

- Reactive Oxygen Species (ROS) : Nickel complexes can generate ROS, leading to oxidative stress and subsequent apoptosis in cancer cells.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of various nickel complexes showed that those with phosphine ligands exhibited stronger activity against gram-negative bacteria due to enhanced membrane permeability .

- Cytotoxic Effects on Cancer Cells : In vitro studies using HepG2 cells revealed that the nickel complex induced apoptosis through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol .

Q & A

Basic Research Question

- Carcinogenicity : Classified as a Group 1 carcinogen (IARC). Use fume hoods and PPE (gloves, lab coats) .

- Environmental Hazard : WGK 3 rating requires waste neutralization (e.g., with EDTA) before disposal .

- Stability : Moisture-sensitive; store under argon. Decomposition products (e.g., PH₃) are toxic and flammable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.